
Phosphinic acid, di-2-furanyl-, 4-nitrophenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphinic acid, di-2-furanyl-, 4-nitrophenyl ester is a chemical compound with the molecular formula C14H10NO6P It is known for its unique structure, which includes two furan rings and a nitrophenyl group attached to a phosphinic acid ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphinic acid, di-2-furanyl-, 4-nitrophenyl ester typically involves the esterification of phosphinic acid with di-2-furanyl and 4-nitrophenol. One common method involves the reaction of di-2-furanylphosphinic acid with 4-nitrophenol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the esterification process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphinic acid, di-2-furanyl-, 4-nitrophenyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphinic acid derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The ester group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products Formed
Oxidation: Phosphinic acid derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted phosphinic acid esters depending on the nucleophile used.
Applications De Recherche Scientifique
Phosphinic acid, di-2-furanyl-, 4-nitrophenyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphinic acid derivatives.
Biology: The compound can be used in studies involving enzyme inhibition and as a probe for biological pathways involving phosphinic acids.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of phosphinic acid, di-2-furanyl-, 4-nitrophenyl ester involves its interaction with molecular targets such as enzymes. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. The presence of the nitrophenyl group and the furan rings can enhance its binding affinity and specificity for certain enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phosphinic acid, di-2-thienyl-, 4-nitrophenyl ester: Similar structure but with thienyl rings instead of furan rings.
Phosphinic acid, diphenyl-, 4-nitrophenyl ester: Contains phenyl rings instead of furan rings.
Phosphonic acid derivatives: Similar reactivity but with different functional groups.
Uniqueness
Phosphinic acid, di-2-furanyl-, 4-nitrophenyl ester is unique due to the presence of furan rings, which can impart different electronic and steric properties compared to other similar compounds. This uniqueness can influence its reactivity and binding properties in various applications .
Propriétés
Numéro CAS |
81425-61-8 |
|---|---|
Formule moléculaire |
C14H10NO6P |
Poids moléculaire |
319.21 g/mol |
Nom IUPAC |
2-[furan-2-yl-(4-nitrophenoxy)phosphoryl]furan |
InChI |
InChI=1S/C14H10NO6P/c16-15(17)11-5-7-12(8-6-11)21-22(18,13-3-1-9-19-13)14-4-2-10-20-14/h1-10H |
Clé InChI |
NCZNTVGTGNBPLP-UHFFFAOYSA-N |
SMILES canonique |
C1=COC(=C1)P(=O)(C2=CC=CO2)OC3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



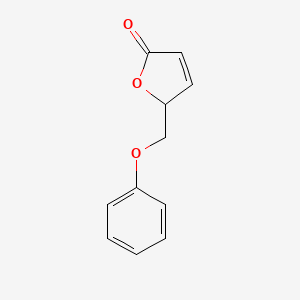
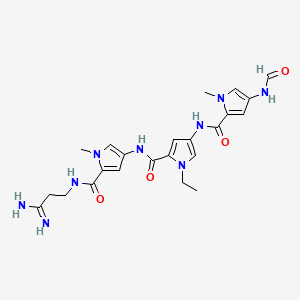
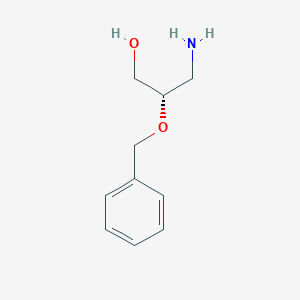
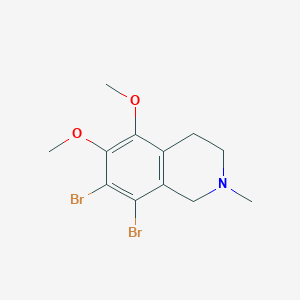
![1-(3,4,5-Trimethoxyphenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14410156.png)

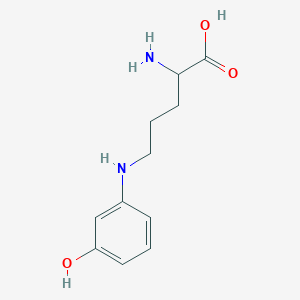
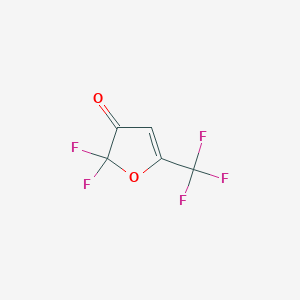
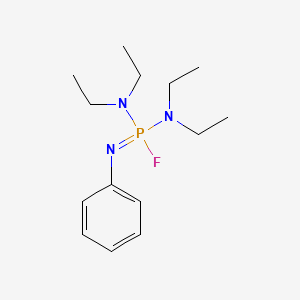
![L-Phenylalanine, N-[N-(mercaptoacetyl)-L-leucyl]-](/img/structure/B14410200.png)
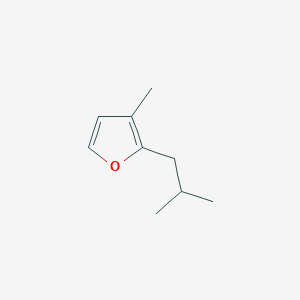
![8-Chloro-3,6-dihydro-9H-imidazo[4,5-f]quinolin-9-one](/img/structure/B14410214.png)
![2-(2-Chlorophenyl)-N-[2-(4-chlorophenyl)propan-2-yl]acetamide](/img/structure/B14410219.png)
